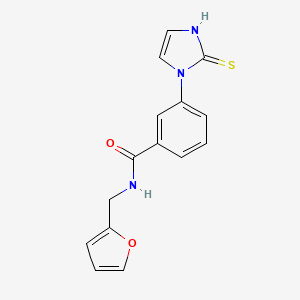

N-(furan-2-ylmethyl)-3-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide

Descripción

N-(furan-2-ylmethyl)-3-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a furan-2-ylmethyl group and a 2-thioxoimidazole moiety. This structure combines aromatic, heteroaromatic, and sulfur-containing functional groups, making it a candidate for diverse pharmacological applications, including enzyme inhibition or antimicrobial activity.

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-14(17-10-13-5-2-8-20-13)11-3-1-4-12(9-11)18-7-6-16-15(18)21/h1-9H,10H2,(H,16,21)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPLXKROCFSZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CNC2=S)C(=O)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(furan-2-ylmethyl)-3-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The compound features a furan ring substituted with a benzamide moiety and a thioxo-imidazole unit. The synthesis typically involves the reaction of furan derivatives with imidazole-based compounds under controlled conditions to yield the desired product. The structure can be represented as follows:

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values are comparable to or better than those of standard antibiotics.

| Microorganism | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 50 | 25 |

| Escherichia coli | 100 | 50 |

| Candida albicans | 75 | 30 |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In various cell line assays, it exhibited cytotoxic effects against several cancer types, including breast and lung cancer cells. The IC50 values were determined through MTT assays:

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 10 (Doxorubicin) |

| A549 (Lung Cancer) | 20 | 12 (Paclitaxel) |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which warrants further investigation into its molecular targets.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds within the same structural class. For instance:

- Study on Thiazole Derivatives : A study demonstrated that thiazole-containing compounds showed significant activity against cancer cell lines, suggesting that similar scaffolds could enhance the biological activity of this compound .

- Antiviral Potential : Research into N-Heterocycles revealed promising antiviral activities against various viruses including HCV and HSV. This indicates that modifications to the imidazole component may yield derivatives with enhanced antiviral properties .

Comparación Con Compuestos Similares

Structural Analogues and Physical Properties

The following table summarizes key structural analogs and their physical properties:

Key Observations:

- Heterocyclic Influence : The target compound’s 2-thioxoimidazole group distinguishes it from benzimidazole derivatives like 3o and 3p, which lack the thione (-S) group. This sulfur atom may enhance binding to metal ions or biological targets .

- Thermal Stability : Compounds with thioxo groups (e.g., 5h) exhibit high melting points (>240°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding or π-stacking) .

- Bioactivity Potential: Analogues like compound 18 () incorporate fluorophenyl and fused heterocycles, which are associated with improved metabolic stability and target affinity in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.